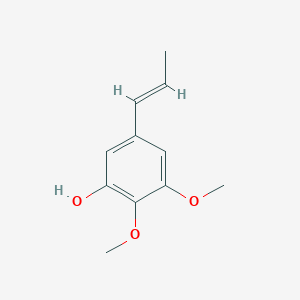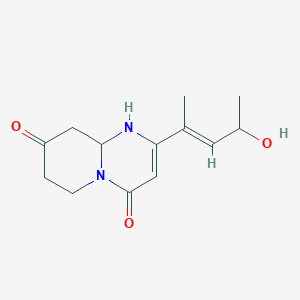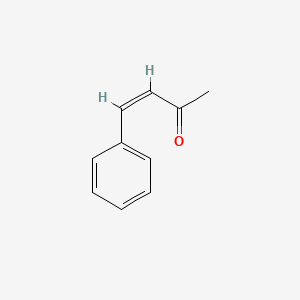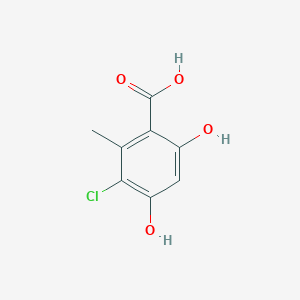
N-acetyl-alpha-muramate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-alpha-muramate is a 2-acetamido-3-O-[(1R)-1-carboxylatoethyl]-2-deoxy-D-glucopyranose. It is a conjugate base of a N-acetyl-alpha-D-muramic acid.
Scientific Research Applications
Peptidoglycan Modification and Bacterial Resistance
N-acetyl-alpha-muramate is a component of peptidoglycan (PG) in bacterial cell walls. The O-acetylation of N-acetylglucosamine and MurNAc in peptidoglycan is a modification observed in Lactobacillus plantarum. This modification plays a crucial role in bacterial resistance against lysozyme and endogenous autolysins. In L. plantarum, O-acetylation of MurNAc results in marked sensitivity to lysozyme, and over-O-acetylation activates autolysis through N-acetylmuramoyl-l-alanine amidase. This process indicates the antagonistic roles of different O-acetyltransferases in modulating the activity of endogenous autolysins (Bernard et al., 2011).
Genetic Code Expansion
This compound is involved in the expansion of the genetic code in Mus musculus with various unnatural amino acids including Nɛ-acetyl-lysine. This expansion is achieved through the stable integration of transgenes encoding engineered Nɛ-acetyl-lysyl-tRNA synthetase/tRNAPyl pairs, allowing site-specific incorporation of unnatural amino acids into target proteins. This process provides a tool for systematic in vivo study of cellular proteins in mammalian model organisms (Han et al., 2017).
Post-Translational Modification and Metabolic Regulation
This compound is part of the broader category of N-acetylation modifications in proteins, which influence cellular aspects like folding, stability, activity, and localization. For instance, protein N-alpha-acetylation is regulated by the availability of acetyl-CoA, influencing cellular sensitivity to apoptotic signals. The antiapoptotic protein Bcl-xL can alter levels of acetyl-CoA and N-alpha-acetylated proteins, indicating a link between protein N-alpha-acetylation, apoptosis, and cellular metabolism (Yi et al., 2011).
Bacterial Cell Wall Synthesis and Recycling
Uridine diphosphate N-acetyl muramic acid (UDP NAM) is a crucial intermediate in bacterial PG biosynthesis. Variations at the UDP NAM intermediate enable selective tagging and manipulation of the PG polymer. The synthesis of 2-N-functionalized UDP NAMs allows for the fluorescent labeling of PG in both Gram-positive and Gram-negative bacteria, aiding in the study of PG's role in immunology and microbiology (DeMeester et al., 2018).
properties
Molecular Formula |
C11H18NO8- |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/p-1/t4-,6-,7-,8-,9-,11+/m1/s1 |
InChI Key |
MNLRQHMNZILYPY-MDMHTWEWSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




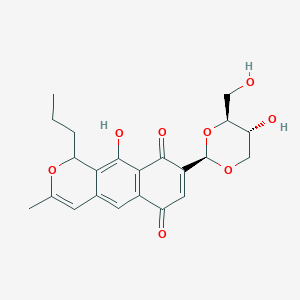

![(10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1248633.png)
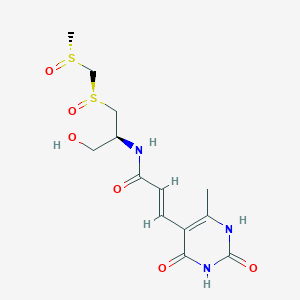
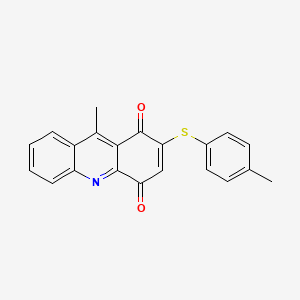


![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
